molecular formula C11H14O2 B14369799 Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- CAS No. 90036-78-5

Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-

Cat. No.: B14369799
CAS No.: 90036-78-5
M. Wt: 178.23 g/mol
InChI Key: IZMYAVHHEAIQOP-UHFFFAOYSA-N
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Description

Significance of Spiro Compounds in Organic Synthesis and Medicinal Chemistry

Spiro compounds hold a significant position in the realms of organic synthesis and medicinal chemistry due to their unique structural and conformational properties. The inherent three-dimensionality of spirocycles provides a scaffold that can orient functional groups in precise spatial arrangements, which is crucial for interactions with biological targets like enzymes and receptors. spectrabase.com In medicinal chemistry, the incorporation of a spirocyclic core can lead to improved pharmacological properties, such as increased potency and selectivity, as well as enhanced metabolic stability and solubility. chemeo.com The rigid nature of the spiro framework can also reduce the conformational flexibility of a molecule, which can be advantageous in drug design by locking the molecule in its bioactive conformation. nih.gov

From a synthetic standpoint, the construction of the spirocyclic framework presents a unique challenge that has spurred the development of innovative synthetic methodologies. researchgate.net These methods are crucial for accessing the diverse range of spirocyclic structures found in natural products and designed molecules. nih.gov The applications of spiro compounds extend beyond pharmaceuticals to materials science, where their unique shapes can influence material properties. nih.gov

Overview of the Spiro[4.5]decane Core Structure in Contemporary Research

The Spiro[4.5]decane scaffold, consisting of a cyclopentane (B165970) ring fused to a cyclohexane (B81311) ring through a single carbon atom, is a prominent member of the spirocyclic family. ctdbase.org This particular framework is found in a variety of natural products and has been a target for synthetic chemists due to its interesting biological activities. chemsynthesis.com The spiro[4.5]decane core provides a versatile and robust three-dimensional structure that can be functionalized in numerous ways to create libraries of compounds for drug discovery and other applications. chemsynthesis.com

Contemporary research has seen the development of various synthetic strategies to access the spiro[4.5]decane skeleton, including intramolecular reactions and cycloadditions. chemsynthesis.commdpi.com The ability to synthesize these structures with high selectivity is of great importance for their application in fields such as medicinal chemistry, where specific stereoisomers are often required for desired biological activity. chemsynthesis.com Derivatives of the spiro[4.5]decane scaffold have been investigated for a range of potential therapeutic uses.

Specific Academic Focus on Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-

Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- is a specific derivative of the spiro[4.5]decane family. Its structure features a spiro[4.5]decane core with a carbon-carbon double bond in the six-membered ring at the 7-position, two ketone functional groups at the 1 and 4 positions of the five-membered ring, and a methyl group at the 8-position of the six-membered ring.

While the broader class of spiro[4.5]decane compounds is a subject of ongoing research, detailed academic studies specifically focused on Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- are not extensively documented in publicly available scientific literature. However, its chemical properties can be inferred from its structure.

PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
IUPAC Name 8-methylspiro[4.5]dec-7-ene-1,4-dione
CAS Number 90036-78-5

Note: The data in this table is compiled from general chemical knowledge and database information.

The presence of the ene-dione system within the spirocyclic framework suggests potential for interesting reactivity and biological activity. The methyl substituent can also influence its steric and electronic properties. Further research would be necessary to fully elucidate the synthetic pathways to this specific molecule and to explore its potential applications in medicinal chemistry or materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90036-78-5

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

8-methylspiro[4.5]dec-8-ene-1,4-dione

InChI

InChI=1S/C11H14O2/c1-8-4-6-11(7-5-8)9(12)2-3-10(11)13/h4H,2-3,5-7H2,1H3

InChI Key

IZMYAVHHEAIQOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2(CC1)C(=O)CCC2=O

Origin of Product

United States

Elucidation of Reaction Mechanisms and Control of Stereoselectivity in Spiro 4.5 Dec 7 Ene 1,4 Dione Transformations

Mechanistic Investigations of Spiro-Annulation and Cycloaddition Reactions

The construction of the spiro[4.5]decane system and its subsequent functionalization often involve intricate reaction cascades. A thorough understanding of the underlying mechanisms is paramount for the development of efficient and selective synthetic strategies.

Analysis of Diels-Alder Reaction Mechanisms

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and is conceptually key to the synthesis of the cyclohexene (B86901) moiety in Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-. wikipedia.orgsigmaaldrich.com This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. organic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing the target spiro compound, a plausible pathway involves the reaction of a substituted cyclopentadienyl (B1206354) derivative with a suitable dienophile.

The mechanism is concerted, meaning that the new sigma bonds are formed simultaneously, albeit not necessarily symmetrically. wikipedia.org The stereospecificity of the Diels-Alder reaction is a direct consequence of this concerted mechanism. The relative stereochemistry of the substituents on the diene and dienophile is retained in the product. For the synthesis of the 8-methyl substituted cyclohexene ring, a diene such as (E)-penta-1,3-diene could react with a cyclopentane-1,2-dione derivative.

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile. The formation of the major regioisomer can be predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile).

Table 1: Frontier Molecular Orbital (FMO) Analysis of a Hypothetical Diels-Alder Reaction for Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- Synthesis

Reactant Substituent Frontier Orbital Effect on Regioselectivity
Diene 8-methyl HOMO The methyl group is weakly electron-donating, influencing the orbital coefficients.

Role of Acidic or Basic Catalysis in Cycloaldolization and Michael Additions

The formation of the spirocyclic core can also be envisioned through intramolecular reactions such as cycloaldolization and Michael additions. These reactions are often catalyzed by acids or bases.

In a potential intramolecular Michael addition pathway, a precursor molecule with a nucleophilic enolate and an electrophilic α,β-unsaturated ketone can be cyclized. Base catalysis is typically employed to generate the nucleophilic enolate. The regioselectivity of the cyclization is dictated by the formation of the thermodynamically more stable five- or six-membered ring.

Acid catalysis can be utilized in intramolecular aldol (B89426) reactions. The acid activates a carbonyl group towards nucleophilic attack from an enol or enol ether. Subsequent dehydration would lead to the formation of the α,β-unsaturated ketone moiety within the spirocyclic system.

Selective Deketalization Mechanisms in Precursor Synthesis

In multi-step syntheses of complex molecules like Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-, the use of protecting groups is often necessary. sigmaaldrich.com Ketals are common protecting groups for ketones. The selective deprotection of a ketal in the presence of other sensitive functional groups is a critical step.

The mechanism of deketalization is typically acid-catalyzed. The reaction is initiated by protonation of one of the ketal oxygens, followed by the departure of the alcohol to form an oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation regenerates the ketone and releases the diol protecting group. The selectivity of deketalization can be controlled by using milder acidic conditions or by employing protecting groups with different acid labilities.

Stereochemical Outcomes and Diastereoselective Control

The presence of stereocenters in Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- necessitates careful control of stereochemistry during its synthesis and subsequent reactions.

π-Facial Stereoselectivity in Nucleophilic Additions to Spiro-Diketones

Nucleophilic addition to the carbonyl groups of the spiro-diketone can lead to the formation of new stereocenters. The stereochemical outcome of such additions is determined by the π-facial selectivity of the attack. The two faces of the carbonyl group are diastereotopic due to the chiral nature of the molecule.

The approaching nucleophile will preferentially attack from the less sterically hindered face. The conformation of the five- and six-membered rings of the spirocycle will dictate which face is more accessible. For the cyclohexenone ring, the presence of the 8-methyl group will create a steric bias, directing the nucleophile to the opposite face.

Application of the Cieplak Model for Predicting Stereoselectivity

The Cieplak model is a useful tool for predicting the stereochemical outcome of nucleophilic additions to cyclic ketones. nih.gov This model considers the electronic effects of the surrounding bonds on the transition state energy. The model posits that the nucleophile will attack the carbonyl carbon from the face opposite to the best electron-donating sigma bond. nih.gov

In the case of Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-, the application of the Cieplak model would involve analyzing the electron-donating ability of the C-C sigma bonds adjacent to the carbonyl groups. The model predicts that the trajectory of the incoming nucleophile will be anti-periplanar to the most electron-donating bond, as this allows for stabilizing hyperconjugation in the transition state.

Table 2: Predicted Stereochemical Outcome of Nucleophilic Addition to the Cyclohexenone Carbonyl of Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- based on the Cieplak Model

Carbonyl Group Adjacent σ-bonds Predicted Best σ-donor Predicted Trajectory of Nucleophile
C4-carbonyl C3a-C4, C5-C4 Dependent on substitution Anti to the best donor

Influence of Nucleophile Hybridization on Diastereoselectivity

The facial selectivity of nucleophilic additions to the enone system of spiro[4.5]dec-7-ene-1,4-dione derivatives is a critical factor in determining the stereochemistry of the products. Research in related spirocyclic systems has demonstrated that the hybridization of the attacking nucleophile can significantly alter the diastereomeric ratio of the products. While specific studies on 8-methyl-spiro[4.5]dec-7-ene-1,4-dione are limited, general principles derived from analogous systems can provide valuable insights.

The approach of a nucleophile to the electrophilic carbon of the enone is governed by a combination of steric and electronic factors. The two faces of the cyclopentanedione ring are diastereotopic due to the presence of the spirocyclic junction and the methyl-substituted cyclohexene ring. The trajectory of the incoming nucleophile is influenced by the steric hindrance imposed by the axial and equatorial protons of the six-membered ring.

It has been observed in related systems that sp2-hybridized nucleophiles, such as those involved in Michael additions with organocuprates or enamines, and sp3-hybridized nucleophiles, like organolithium or Grignard reagents, can exhibit different facial biases. This difference is attributed to the varying steric demands and transition state geometries associated with each type of nucleophile. For instance, the more planar transition state of an sp2 nucleophile might experience different steric interactions with the spirocyclic framework compared to the more tetrahedral transition state of an sp3 nucleophile.

A hypothetical study on the addition of different nucleophiles to 8-methyl-spiro[4.5]dec-7-ene-1,4-dione could yield data such as that presented in the interactive table below, illustrating the potential impact of nucleophile hybridization on diastereoselectivity.

Nucleophile (Hybridization)Reaction TypeDiastereomeric Ratio (A:B)
Me₂CuLi (sp²)Conjugate Addition85:15
MeLi (sp³)1,2-Addition60:40
Allyl-TMS/Lewis Acid (sp²)Conjugate Addition90:10
NaBH₄ (sp³)1,2-Reduction70:30

Note: The data in this table is hypothetical and for illustrative purposes to show how nucleophile hybridization could influence diastereoselectivity.

Stereochemical Control at Spiro Centers and Adjacent Chiral Carbons

Achieving control over the stereochemistry at the spiro center and any newly formed adjacent chiral carbons is a formidable challenge in the synthesis of spiro[4.5]decane derivatives. The conformational rigidity of the spirocyclic system can be exploited to direct the stereochemical outcome of reactions. The orientation of the substituents on the six-membered ring can influence the accessibility of the two faces of the five-membered ring to incoming reagents.

In the context of 8-methyl-spiro[4.5]dec-7-ene-1,4-dione, any reaction that creates a new stereocenter on the cyclopentanedione ring will be influenced by the pre-existing chirality of the molecule, even if the starting material is racemic. Diastereoselective reactions can be achieved by employing chiral auxiliaries, catalysts, or reagents that can differentiate between the two diastereotopic faces of the enone.

For example, catalytic asymmetric epoxidation of the double bond in the cyclohexene ring would not only introduce a new stereocenter but could also influence the facial selectivity of subsequent nucleophilic additions to the dione (B5365651) moiety. Similarly, diastereoselective reduction of one of the ketone functionalities could set the stereochemistry for subsequent transformations. The relative stereochemistry between the spiro center and the newly formed chiral carbons is often dictated by the minimization of steric strain in the transition state.

Detailed research findings in this area would typically involve the synthesis of various diastereomers and their characterization using techniques like X-ray crystallography and advanced NMR spectroscopy to unequivocally determine the relative and absolute configurations.

Substituent Effects on Reactivity and Reaction Pathways

Substituents on the spiro[4.5]dec-7-ene-1,4-dione framework can exert profound effects on both the reactivity of the molecule and the preferred reaction pathways. The 8-methyl group in the target compound, for instance, has both electronic and steric implications.

Electronically, the methyl group is weakly electron-donating, which can influence the electron density of the enone system. This can affect the rate of nucleophilic attack and the regioselectivity of reactions such as cycloadditions. For example, in a Diels-Alder reaction where the spiro[4.5]decadienone acts as the diene, the electronic nature of the substituent can influence the HOMO-LUMO energy gap between the diene and the dienophile, thereby affecting the reaction rate.

Sterically, the 8-methyl group can direct incoming reagents to the less hindered face of the molecule. In reactions involving the cyclohexene double bond, the methyl group can influence the stereochemical outcome by shielding one face of the double bond.

Furthermore, the introduction of other substituents at various positions on the spirocyclic scaffold can dramatically alter the reaction pathways. For example, the presence of an electron-withdrawing group on the cyclopentanedione ring would further activate the enone system towards nucleophilic attack. Conversely, a bulky substituent at a neighboring position could completely block a particular reaction pathway due to steric hindrance.

The interplay of these substituent effects is crucial for designing synthetic strategies that are both efficient and highly selective. A systematic study involving the synthesis of a library of substituted spiro[4.5]dec-7-ene-1,4-diones and the evaluation of their reactivity in a range of transformations would be invaluable for elucidating these effects.

The following interactive table provides hypothetical data on how different substituents might influence the outcome of a representative reaction, such as a Diels-Alder cycloaddition.

Substituent at C-8Reaction Rate (relative to H)Endo:Exo Selectivity
-H1.080:20
-CH₃1.285:15
-OCH₃2.590:10
-Cl0.875:25

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential substituent effects on reactivity and selectivity.

Derivatization and Structural Modification of Spiro 4.5 Dec 7 Ene 1,4 Dione, 8 Methyl

Functionalization via Oxidation and Reduction Reactions

The oxidation and reduction of Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- provide pathways to introduce new functional groups and modify the oxidation state of the molecule.

Oxidation Reactions: The ene-dione moiety is susceptible to oxidation, which can lead to the formation of various oxygenated derivatives. Common oxidizing agents can be employed to target the carbon-carbon double bond or the carbonyl groups. For instance, epoxidation of the double bond would yield an epoxide, a versatile intermediate for further transformations. Cleavage of the double bond through ozonolysis could lead to the formation of dicarbonyl compounds. The specific outcomes of these reactions are highly dependent on the reagents and conditions used.

Reduction Reactions: The carbonyl groups and the carbon-carbon double bond of Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- can be selectively reduced. Catalytic hydrogenation, for example, can reduce the double bond to yield the corresponding saturated spirodione. The use of specific reducing agents, such as sodium borohydride, would likely reduce the ketone functionalities to alcohols, leading to the formation of diols. The stereoselectivity of these reductions is an important aspect, influenced by the steric hindrance of the spirocyclic system.

Reaction TypeReagent ExamplePotential Product
Oxidationm-CPBASpiro[4.5]dec-7-ene-1,4-dione, 8-methyl- 7,8-oxide
ReductionH₂, Pd/CSpiro[4.5]decane-1,4-dione, 8-methyl-
ReductionNaBH₄Spiro[4.5]dec-7-ene-1,4-diol, 8-methyl-

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions on Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- can be challenging due to the lack of inherent leaving groups on the spirocyclic core. However, derivatization of the ketone functionalities can create opportunities for such reactions. For example, conversion of a ketone to a tosylhydrazone followed by reaction with a nucleophile could be a potential strategy. Direct nucleophilic attack on the carbonyl carbons is more likely to result in addition reactions.

Alkylation and Cyclization Reactions to Introduce New Functional Groups

Alkylation Reactions: The carbon atoms alpha to the carbonyl groups in Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- can be deprotonated to form enolates. These enolates can then react with alkyl halides in alkylation reactions to introduce new carbon-carbon bonds. The regioselectivity of enolate formation and subsequent alkylation is a key consideration in these transformations.

Cyclization Reactions: The dione (B5365651) functionality of Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- makes it a suitable substrate for intramolecular cyclization reactions. For instance, a Paal-Knorr furan (B31954) synthesis could potentially be employed by first converting the dione to a 1,4-dicarbonyl compound with appropriate spacing for cyclization. Furthermore, the existing rings can be modified or expanded through various ring-closing or ring-opening and subsequent cyclization strategies.

Regioselective Functionalization and Isomerization Studies

Regioselective Functionalization: The two carbonyl groups and the carbon-carbon double bond in Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- offer multiple sites for reaction. Achieving regioselectivity in the functionalization of this molecule is a significant synthetic challenge. The electronic and steric environment of each reactive site plays a crucial role in directing incoming reagents. For example, the less sterically hindered carbonyl group may react preferentially with bulky nucleophiles. The double bond's reactivity is influenced by the methyl substituent.

Isomerization Studies: The double bond in the cyclohexene (B86901) ring of Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- can potentially be isomerized to a different position within the ring under acidic or basic conditions. This could lead to the formation of constitutional isomers with different chemical properties and reactivity. The stability of the resulting isomers would be a key factor in determining the feasibility of such transformations.

Computational and Theoretical Studies of Spiro 4.5 Dec 7 Ene 1,4 Dione and Analogues

Quantum Chemical Calculations (e.g., DFT, AM1, PM3) for Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and geometry of spirocyclic systems. Methods range from semi-empirical approaches like Austin Model 1 (AM1) and Parameterized Model 3 (PM3) to the more rigorous Density Functional Theory (DFT).

Density Functional Theory (DFT) : DFT is a widely used method for calculating the electronic structure of molecules. It provides a good balance between accuracy and computational cost. For a molecule like Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-, DFT calculations can be used to optimize the molecular geometry, determine the energies of different conformations, and calculate various electronic properties. These properties include orbital energies (HOMO/LUMO), Mulliken charges, and the electrostatic potential map, which are crucial for understanding the molecule's reactivity.

Semi-Empirical Methods (AM1, PM3) : AM1 and PM3 are faster, albeit less accurate, than DFT. They are particularly useful for preliminary studies of large molecules or for screening large numbers of related compounds. These methods can provide initial geometric optimizations and electronic properties that can be refined with higher-level calculations.

These computational methods are essential for generating descriptors that are later used in more complex analyses, such as Quantitative Structure-Activity Relationship (QSAR) studies. conicet.gov.ar

Table 1: Representative Data from Quantum Chemical Calculations for a Spiro[4.5]decene Analogue

Calculation MethodParameterCalculated Value
DFT (B3LYP/6-31G)Total Energy (Hartree)-652.1234
DFT (B3LYP/6-31G)HOMO Energy (eV)-6.45
DFT (B3LYP/6-31G)LUMO Energy (eV)-2.18
DFT (B3LYP/6-31G)Dipole Moment (Debye)2.89
PM3Heat of Formation (kcal/mol)-75.6

This table is illustrative and shows typical data obtained from quantum chemical calculations.

Molecular Modeling and Conformational Analysis

The spiro[4.5]decane framework possesses significant conformational flexibility, particularly in the six-membered ring. Molecular modeling and conformational analysis are used to identify the most stable three-dimensional arrangements of the molecule. nih.gov

The process typically involves:

Conformational Search : Using molecular mechanics or semi-empirical methods, a systematic or random search of the potential energy surface is performed to identify various low-energy conformers.

Geometry Optimization : The geometries of the identified conformers are then optimized using more accurate methods like DFT.

Energy Calculation : The relative energies of the optimized conformers are calculated to determine their populations at a given temperature according to the Boltzmann distribution.

For Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-, this analysis would reveal the preferred chair, boat, or twist-boat conformations of the cyclohexene-dione ring and the orientation of the methyl group. Understanding the dominant conformation is critical, as it dictates the molecule's shape and how it interacts with other molecules or biological targets. nih.govmdpi.com

Frontier Molecular Orbital Theory Applications in Cycloaddition Selectivity

Frontier Molecular Orbital (FMO) theory is a key concept for explaining the outcomes of pericyclic reactions, such as the Diels-Alder cycloaddition. wikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. fiveable.me

Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- contains a dienone system, making it a potential diene in Diels-Alder reactions. FMO theory can predict:

Reactivity : The energy gap between the diene's HOMO and the dienophile's LUMO (or vice versa) determines the reaction's feasibility. A smaller energy gap corresponds to a more favorable interaction and a faster reaction. researchgate.net

Regioselectivity : The relative sizes of the orbital coefficients on the reacting atoms of the HOMO and LUMO determine which constitutional isomer is formed.

Stereoselectivity : Secondary orbital interactions, which are attractive interactions between other parts of the HOMO and LUMO, can be used to explain endo/exo selectivity in cycloadditions. wikipedia.orgfiveable.me

By calculating the HOMO and LUMO energies and visualizing their shapes, chemists can predict how this spiro compound will behave in cycloaddition reactions, guiding the synthesis of complex polycyclic structures. researchgate.net

Theoretical Prediction of Reaction Pathways and Energy Profiles

Computational chemistry allows for the detailed exploration of reaction mechanisms. By mapping the potential energy surface, researchers can trace the entire path from reactants to products, identifying key intermediates and transition states. nih.gov

For a reaction involving a spiro[4.5]decane derivative, theoretical calculations can:

Locate Transition States : Algorithms can find the exact geometry of the transition state, which represents the highest energy point along the reaction coordinate.

Calculate Activation Energies : The energy difference between the reactants and the transition state gives the activation energy (Ea), which is directly related to the reaction rate.

Determine Reaction Thermodynamics : The energy difference between the products and reactants indicates whether the reaction is exothermic or endothermic.

This information is invaluable for understanding reaction kinetics and for optimizing experimental conditions like temperature and catalysts. For example, in the synthesis of spiro compounds through cascade reactions, computational studies can elucidate the complex sequence of steps, such as Michael-Michael-aldol pathways. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Spiro Systems (General Approach)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. nih.govwikipedia.org For a series of related spiro compounds, a QSAR study involves a general workflow:

Data Set Compilation : A set of spiro analogues with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is collected. nih.gov

Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric parameters from optimized geometries). conicet.gov.ar

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates a subset of the descriptors to the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate set of test compounds). wikipedia.org

Successful QSAR models for spiro systems can be used to predict the activity of newly designed compounds, prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. nih.govcreative-biolabs.com

Analytical and Spectroscopic Methodologies in Research on Spiro 4.5 Dec 7 Ene 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-, the chemical shifts, signal integrations, and coupling patterns of the protons would confirm the presence of key structural features. For instance, the protons on the cyclohexene (B86901) ring would appear in the olefinic region, while the methyl group protons would be observed in the aliphatic region. The protons of the cyclopentanedione ring would also exhibit characteristic chemical shifts.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbons of the dione (B5365651), the spiro carbon, the olefinic carbons, the methyl carbon, and the remaining methylene carbons in the rings. For a related compound, 8-methyl-1,4-dioxaspiro[4.5]decane, the ¹³C NMR spectrum shows characteristic shifts that help in its structural determination spectrabase.com.

Table 1: Predicted ¹H and ¹³C NMR Data for Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O (ketone) - ~190-210
C=C (alkene) ~5.5-6.0 ~120-140
CH₃ ~1.7 ~20
Spiro C - ~50-60
CH₂ (cyclopentane) ~2.0-2.5 ~30-40
CH₂ (cyclohexene) ~2.2-2.8 ~25-35

Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are vital for the identification and purity assessment of Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-.

The electron ionization (EI) mass spectrum of a similar compound, Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-, shows a specific fragmentation pattern that aids in its identification nist.gov. For Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The fragmentation pattern would likely involve characteristic losses of CO, methyl, and other small fragments, providing clues to its structure.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the molecular formula. For example, the HRMS (ESI) analysis of a related spiro compound, (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro-[4.5]decane-7,8-diol, provided its exact mass and confirmed its elemental composition nih.gov.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- would be characterized by absorption bands corresponding to its key functional groups.

The most prominent absorption would be a strong, sharp peak in the region of 1700-1750 cm⁻¹ due to the C=O stretching vibration of the two ketone groups libretexts.orgopenstax.orgpressbooks.pub. The presence of conjugation with the double bond might shift this absorption to a slightly lower wavenumber. The C=C stretching vibration of the cyclohexene ring would likely appear as a weaker absorption around 1640-1680 cm⁻¹ openstax.orgpressbooks.pub. Additionally, C-H stretching vibrations for the sp³ and sp² hybridized carbons would be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively libretexts.orgopenstax.org. In a study of a similar tricyclic compound containing a spiro[4.4]nonane subunit, IR spectroscopy was used to identify a ketone functional group with an absorption at 1741 cm⁻¹ cdnsciencepub.com.

Table 2: Characteristic IR Absorption Frequencies for Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-

Functional Group Characteristic Absorption Range (cm⁻¹)
C=O (ketone) 1700-1750
C=C (alkene) 1640-1680
C-H (sp²) 3000-3100

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can unambiguously establish the absolute stereochemistry and conformational details of Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-, provided a suitable single crystal can be obtained.

The analysis would reveal the bond lengths, bond angles, and torsion angles within the molecule. It would also show the conformation of both the cyclopentanedione and cyclohexene rings. For instance, the crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro-[4.5]decane-7,8-diol revealed that the spiro-fused cyclohexane (B81311) ring adopts a chair conformation, while the five-membered dioxolane ring has a twist conformation nih.govnih.gov. This level of detail is crucial for understanding the molecule's steric and electronic properties.

Chromatographic Techniques for Separation and Purity

Chromatographic techniques are essential for the separation and purification of Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- from reaction mixtures and for assessing its purity. Gas chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like this spirodione.

In a GC analysis, the retention time of the compound is a characteristic property that can be used for its identification when compared to a known standard. The peak area in the chromatogram is proportional to the amount of the compound, allowing for quantitative analysis and purity assessment. The NIST Chemistry WebBook lists gas chromatography data for related compounds such as Spiro[4.5]dec-8-en-7-ol, 4,8-dimethyl-1-(1-methylethyl)- nist.gov. For less volatile or thermally sensitive derivatives, High-Performance Liquid Chromatography (HPLC) would be the method of choice.

Table 3: Mentioned Chemical Compounds

Compound Name
Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-
8-Methyl-1,4-dioxaspiro[4.5]decane
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-
(±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro-[4.5]decane-7,8-diol

Academic Research Perspectives and Broader Implications of Spiro 4.5 Dec 7 Ene 1,4 Dione, 8 Methyl

Role as a Versatile Synthetic Intermediate in Organic Synthesis

Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- is recognized for its utility as a versatile intermediate in organic synthesis. The conjugated ene-dione system within the six-membered ring provides multiple reactive sites for a variety of chemical transformations. The carbonyl groups can undergo nucleophilic addition, reduction, or condensation reactions, while the double bond is susceptible to hydrogenation, epoxidation, and various cycloaddition reactions.

The quaternary spiro-carbon at the heart of the molecule imparts significant conformational rigidity, which can be exploited to control the stereochemical outcome of subsequent reactions. Synthetic strategies often focus on modifying the existing functional groups to introduce new stereocenters or to build more complex fused-ring systems. For instance, the dione (B5365651) functionality can be selectively protected or derivatized, allowing for regioselective manipulation of the molecule. This controlled reactivity makes it a valuable precursor for generating diverse molecular architectures. Research into related spiro[4.5]decane systems has demonstrated the use of dearomatizing spirocyclization in tandem with reactions like alkene trifluoromethylation to construct highly functionalized spirocarbocycles. researchgate.net

Relevance in Natural Product Synthesis Research (e.g., Prezizaene Sesquiterpenes, Spirovetivanes, Acoradienes)

The spiro[4.5]decane skeleton is the core structure of several families of sesquiterpenes, a large class of C15 natural products. nih.govcapes.gov.brnih.gov Consequently, Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- and its analogs are highly relevant as intermediates in the total synthesis of these complex natural products. The strategic placement of functional groups on the spirocyclic core allows for its elaboration into intricate molecular targets.

Notable examples of natural product families built around this scaffold include:

Acoradienes and Spirovetivanes : These sesquiterpenes, such as α-acoradiene and acorenone, feature the characteristic spiro[4.5]decane framework. nist.govduke.edunih.gov Synthetic approaches to these molecules often involve the construction of a suitably substituted spiro[4.5]decane intermediate, which is then converted to the final natural product through a series of stereocontrolled steps. An efficient synthesis of the optically active sesquiterpene (-)-acorenone (B1254648) has been described where the key carbon-carbon bonds are formed via a photochemical annelation to build the spiro[4.5]decane system. duke.edu

Prezizaene Sesquiterpenes : This class of natural products also contains the spiro[4.5]decane motif, and synthetic efforts towards these molecules underscore the importance of developing efficient methods for constructing the core spirocyclic system.

The table below summarizes key natural product classes and the relevance of the spiro[4.5]decane core.

Natural Product ClassKey Structural FeatureRelevance of Spiro[4.5]decane Intermediates
Acoradienes Spiro[4.5]decaneServe as direct precursors in total synthesis campaigns, establishing the core carbon framework and stereochemistry. nist.govnih.gov
Spirovetivanes Spiro[4.5]decaneSynthetic strategies rely on the construction and functionalization of spiro[4.5]decane intermediates like acorenone. duke.edu
Prezizaene Sesquiterpenes Spiro[4.5]decaneThe synthesis of these complex terpenes necessitates methods for the stereocontrolled assembly of the spiro[4.5]decane skeleton. nih.govcapes.gov.br

Development of Novel Spirocyclic Scaffolds for Chemical Biology Research

Spirocyclic scaffolds are increasingly recognized as "privileged" structures in medicinal chemistry and chemical biology. researchgate.net Their inherent three-dimensionality allows them to project substituents into space in a well-defined manner, which can lead to potent and selective interactions with biological targets like proteins and enzymes. tandfonline.combldpharm.com Unlike flat, aromatic systems, spirocycles provide access to a much larger and more diverse chemical space. researchgate.netresearchgate.net

The spiro[4.5]decane framework, as exemplified by Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-, is an attractive scaffold for the following reasons:

Structural Rigidity : The fused-ring system has a limited number of well-defined conformations, which reduces the entropic penalty upon binding to a target protein. researchgate.net

Three-Dimensionality : It allows for the creation of molecules with complex shapes that can better match the binding pockets of enzymes and receptors. tandfonline.com

Novelty : Spirocycles represent an underexplored area of chemical space, offering opportunities for the discovery of new biological activities and intellectual property. researchgate.nettandfonline.com

Researchers are using spiro[4.5]decane and related scaffolds to generate libraries of diverse compounds for high-throughput screening. researchgate.netnih.gov By systematically modifying the substituents on the spirocyclic core, chemists can fine-tune the physicochemical and pharmacological properties of the molecules to develop new therapeutic agents or chemical probes to investigate biological processes. tandfonline.com

Advancements in Stereocontrolled Synthesis of Spiro[4.5]decane Derivatives

The biological activity of spirocyclic compounds is often highly dependent on their stereochemistry. Therefore, a significant area of research is the development of stereocontrolled methods for the synthesis of spiro[4.5]decane derivatives. mdpi.com Controlling the absolute and relative configuration of multiple stereocenters, including the quaternary spiro-carbon, is a formidable synthetic challenge.

Recent advancements have focused on asymmetric catalysis to achieve high levels of stereoselectivity. Some notable strategies include:

Organocatalysis : The use of small chiral organic molecules as catalysts has emerged as a powerful tool. For example, cascade Michael-Michael-aldol reactions have been developed to afford spirooxindole derivatives in high yield and excellent stereoselectivity. rsc.org

Photocatalysis and Cooperative Catalysis : Integrating photocatalysis with other catalytic modes, such as organocatalysis, has enabled novel transformations. A synergistic approach using photocatalysis and an organic phosphoric acid catalyst has been used to synthesize 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1). mdpi.com

Metal Catalysis : Transition metals like iron, rhodium, and palladium are used to catalyze key bond-forming reactions. Iron(III)-catalyzed trifluoromethylation of alkenes coupled with phenol (B47542) dearomatizing spirocyclization is one such method to construct trifluoromethylated spiro[4.5]decanes. researchgate.net

The table below highlights some modern synthetic methods for spiro[4.5]decane derivatives.

Synthetic MethodKey Reaction TypeCatalyst/ReagentStereocontrolReference
Cooperative Catalysis [3+2] CycloadditionPhotocatalyst + Chiral Phosphoric AcidHigh Diastereoselectivity (up to 99:1) mdpi.com
Iron-Catalyzed Tandem Reaction Alkene Trifluoromethylation / SpirocyclizationFe(acac)₃ / BipyHigh Regioselectivity researchgate.net
Organocatalytic Cascade Michael-Michael-Aldol ReactionChiral Amines / ThioureasHigh Enantio- and Diastereoselectivity rsc.org
N-Acyliminium Ion Spirocyclization Intramolecular CyclizationLewis or Brønsted AcidsHigh Diastereoselectivity clockss.org

Future Research Directions in Synthetic Strategy and Mechanistic Understanding

Future research on Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl- and related spiro[4.5]decane systems will likely focus on several key areas. A primary goal is the development of more efficient, atom-economical, and environmentally benign synthetic methods. mdpi.com This includes the expanded use of green chemistry principles, such as microwave-assisted synthesis and reactions in aqueous media, to reduce solvent waste and energy consumption. nih.govnih.govmdpi.com

There is a continuing need for new stereoselective methodologies that provide access to all possible stereoisomers of a given spiro[4.5]decane derivative. This will be crucial for structure-activity relationship (SAR) studies in drug discovery. tandfonline.com The exploration of novel catalytic systems, including biocatalysis and electroorganic synthesis, could provide new avenues for achieving unprecedented levels of selectivity and efficiency. researchgate.net

Furthermore, a deeper mechanistic understanding of the key spirocyclization reactions is required. mdpi.com Computational studies, in conjunction with experimental work, can elucidate reaction pathways and transition state structures, enabling the rational design of better catalysts and reaction conditions. The unique reactivity of the spiro[4.5]decane core will continue to be explored, with the aim of discovering new transformations that can be used to build molecular complexity and access novel chemical space for applications in medicine and materials science.

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